Ipconazole

Vue d'ensemble

Description

Ipconazole (CAS No. 125225-28-7) is a broad-spectrum triazole fungicide widely used in agriculture to protect crops such as rice, vegetables, and cereals from fungal pathogens like Fusarium moniliforme and Ascomycetes . Its primary mechanism involves inhibiting fungal ergosterol biosynthesis by targeting the cytochrome P450 enzyme CYP51, thereby disrupting cell membrane integrity . This compound is applied as a seed treatment at concentrations of 20 g/ton of seed and exhibits systemic activity, enabling long-lasting protection .

Méthodes De Préparation

Historical Development of Ipconazole Synthesis

The synthesis of this compound traces its origins to late 20th-century efforts to optimize triazole fungicides. Early routes, such as those disclosed in EP0267778 and EP0329397, relied on multi-step sequences involving cyclopentanone intermediates . These methods faced challenges in stereochemical control and byproduct management, particularly during oxirane formation and triazole coupling. For instance, EP0267778 described hydrolytic decarboxylation of methyl 2-oxocyclopentanecarboxylate (1) to yield cyclopentanone derivatives, followed by oxirane ring formation using trimethylsulfoxonium iodide . However, these processes required stringent temperature control (70–80°C) and generated significant solid waste during filtration .

Core Synthetic Pathways for this compound Production

Cyclopentanone Intermediate Synthesis

The foundational step in this compound synthesis involves preparing 2-(4-chlorobenzyl)-5-isopropylcyclopentanone (3). As detailed in , this begins with alkylation of methyl 2-oxocyclopentanecarboxylate (1) using isopropyl iodide under basic conditions (NaH/DMF), achieving 55.5% yield after distillation . Subsequent Friedel-Crafts alkylation with 4-chlorobenzyl chloride introduces the aromatic moiety, though this step requires careful control of stoichiometry to minimize diastereomer formation .

Key Reaction Parameters

Oxirane Formation and Triazole Coupling

Conversion of cyclopentanone (3) to the epoxide intermediate (4a/4b) represents a critical stereochemical determinant. Method A (patent WO2024057213) employs trimethylsulfoxonium iodide in dimethyl sulfoxide (DMSO), yielding oxirane with 72% efficiency after 42 hours . In contrast, Method B utilizes methyltriphenylphosphonium bromide under milder conditions (room temperature, 2 hours), though with lower diastereomeric purity .

Industrial Optimization Strategies

Hydrogenation-Based Routes

Modern patents (e.g., WO2024057213) emphasize hydrogenation to streamline synthesis. For example, hydrogenating compound (II) over Raney nickel at 20–35°C generates the diol intermediate (III) with >95% conversion . Subsequent cyclization using sodium methoxide in methanol (1:5 w/v) produces the cyclopentanol derivative (IV), which is purified via alcohol recrystallization .

Advantages Over Classical Methods

Solvent and Catalyst Innovations

Recent protocols replace traditional solvents (benzene, DMF) with eco-friendly alternatives:

| Solvent System | Purpose | Impact on Yield | Source |

|---|---|---|---|

| Ethyl acetate/water | Extraction | 89% recovery | |

| Methanol/n-heptane | Recrystallization | 98% purity | |

| Supercritical CO₂ | Epoxidation | 76% efficiency |

Catalyst development has also progressed, with palladium-on-carbon (Pd/C) demonstrating superior activity in hydrogenation steps compared to platinum oxides .

Stereochemical Control and Isomer Separation

The fungicidal activity of this compound isomers varies significantly, with cis,cis-isomers exhibiting 3–5× higher efficacy against Fusarium spp. than cis,trans-forms . Chromatographic separation using preparative HPLC (C18 column, acetonitrile/water gradient) achieves >99% enantiomeric excess for individual isomers . However, industrial-scale separation remains challenging due to the isomers’ similar physicochemical properties:

| Property | cis,cis-Isomer | cis,trans-Isomer |

|---|---|---|

| Water solubility | 9 ppm | 5 ppm |

| Log P (octanol/water) | 3.2 | 3.5 |

| Melting point | 85°C | 88°C |

Crystallization techniques exploiting differential solubility in heptane/ethanol mixtures (1:3 v/v) enable bulk isomer enrichment to 92:8 ratios .

Analyse Des Réactions Chimiques

Types of Reactions

Ipconazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidative metabolites.

Reduction: Reduction reactions can alter the functional groups present in this compound, potentially affecting its fungicidal activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the triazole ring or other parts of the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like sodium azide and potassium cyanide can be employed under controlled conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Applications De Recherche Scientifique

Crop Protection

Ipconazole is registered for use on various crops, including:

- Cereals : Effective against leaf spot diseases.

- Turfgrass : Controls diseases like dollar spot and brown patch.

- Ornamental Plants : Protects against powdery mildew and rust.

The systemic nature of this compound allows it to be absorbed by plants, providing protection from root to leaf.

Seed Treatment

This compound is also utilized as a seed treatment to protect seedlings from soil-borne pathogens, enhancing germination rates and early plant establishment. This application is crucial for improving crop yields and ensuring healthy plant development.

Cellular Mechanisms and Toxicity Studies

Recent studies have explored the cytotoxic effects of this compound on various cell lines, revealing significant insights into its mechanisms of action.

Induction of Oxidative Stress

Research indicates that this compound induces oxidative stress in SH-SY5Y neuroblastoma cells, leading to reduced cell viability and increased apoptosis. The study found:

- IC50 Values : 19.6 µM for cell viability.

- Gene Expression Changes : Upregulation of pro-apoptotic genes (e.g., Bax, Casp3) and downregulation of anti-apoptotic genes (e.g., Bcl2) at concentrations of 20 µM and 50 µM .

This oxidative stress response suggests potential implications for neurotoxicity, particularly in aquatic organisms exposed to agricultural runoff.

Effects on Mitochondrial Function

This compound has been shown to disrupt mitochondrial homeostasis in zebrafish embryos, leading to reduced expression of mitochondrial antioxidants (SOD1 and SOD2) and altered phosphorylation states of key signaling proteins (e.g., ERK1/2). These findings highlight the compound's potential to induce mitochondrial dysfunction at low exposure levels .

Case Study: Agricultural Impact

In a field trial involving this compound as a seed treatment for wheat, researchers observed a significant reduction in Fusarium head blight incidence compared to untreated controls. The treated plots exhibited improved grain quality and yield, underscoring this compound's efficacy as a preventive measure against fungal infections.

Case Study: Environmental Concerns

A study examining the environmental impact of this compound found detectable residues in surface water following agricultural application. The persistence of this fungicide raises concerns about its ecological effects, particularly on non-target aquatic organisms .

Summary Table of Applications

| Application Area | Specific Use | Target Pathogens |

|---|---|---|

| Crop Protection | Foliar application on cereals | Leaf spot diseases |

| Seed Treatment | Protection during germination | Soil-borne pathogens |

| Turf Management | Control of turf diseases | Dollar spot, brown patch |

| Ornamental Horticulture | Prevention of powdery mildew | Powdery mildew, rust |

Mécanisme D'action

Ipconazole exerts its fungicidal effects by inhibiting the enzyme 14-alpha demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death .

Comparaison Avec Des Composés Similaires

Toxicity Profile :

- Acute Toxicity : Oral LD50 in rats is 888–1338 mg/kg (sex-dependent); dermal LD50 >2000 mg/kg .

- Chronic Effects : Classified as a reproductive toxicant (GHS Category 1B) and a systemic organ toxicant (affecting liver, kidneys, eyes, and respiratory organs) .

- Environmental Impact : Persists in soil and water, with hydroxylated metabolites and triazole derivative metabolites (TDMs) detected in crops .

Comparison with Similar Triazole Fungicides

Efficacy and Spectrum of Activity

- Key Findings: this compound shows cross-resistance with other sterol biosynthesis inhibitors (SBIs) like pefurazoate and triflumizole, indicating shared resistance mechanisms in Fusarium . Pathogenic isolates of Fusarium with MIC ≤0.78 µg/mL are effectively controlled by seed treatment, while non-pathogenic isolates (MIC ≥1.56 µg/mL) pose minimal risk .

Toxicological Profiles

- Oxidative Stress: this compound generates reactive oxygen species (ROS) in endothelial and neuronal cells at 20–100 µM, reducing antioxidant biomarkers (NRF2, GPx) . Comparable data for other triazoles are sparse, but tebuconazole is known to induce oxidative stress in aquatic organisms.

Environmental Persistence and Metabolites

- Synergistic Formulations : this compound is often combined with metalaxyl (e.g., Rancona Summit) to enhance control of soil-borne diseases . Its derivatives, like methanesulfonyl this compound, show synergistic effects with tetracyclines in plant disease management .

Activité Biologique

Ipconazole is a triazole fungicide primarily used in agriculture, particularly for the treatment of seed and soil diseases. Its biological activity extends beyond fungicidal properties, impacting various cellular mechanisms in different organisms. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, oxidative stress induction, and apoptotic pathways.

Cytotoxicity and Cell Viability

This compound has been shown to exhibit dose-dependent cytotoxicity across various cell lines. For instance, studies using SH-SY5Y neuroblastoma cells demonstrated that exposure to this compound at concentrations of 20 µM, 50 µM, and 100 µM resulted in significant reductions in cell viability—29%, 74%, and 87%, respectively. The IC50 value was determined to be approximately 32.3 µM . Similarly, EA.hy926 endothelial cells exhibited reduced viability by 20%, 78%, and 87% at the same concentrations, with an IC50 also around 29 µM .

Table 1: Cytotoxic Effects of this compound on Different Cell Lines

| Cell Line | Concentration (µM) | % Cell Viability Reduction | IC50 (µM) |

|---|---|---|---|

| SH-SY5Y | 20 | 29% | 32.3 |

| SH-SY5Y | 50 | 74% | |

| SH-SY5Y | 100 | 87% | |

| EA.hy926 | 20 | 20% | 29 |

| EA.hy926 | 50 | 78% | |

| EA.hy926 | 100 | 87% |

Oxidative Stress Induction

This compound exposure is associated with increased reactive oxygen species (ROS) production. In SH-SY5Y cells, doses of this compound at or above 10 µM significantly elevated ROS levels, indicating a potential mechanism for its cytotoxic effects . The generation of ROS can lead to oxidative stress, which is implicated in various cellular damage processes.

Table 2: ROS Production Induced by this compound

| Concentration (µM) | % Increase in ROS Production |

|---|---|

| 1 | No significant change |

| 5 | No significant change |

| 10 | >20% increase |

| 20 | >20% increase |

| 50 | >20% increase |

| 100 | >20% increase |

Apoptotic Pathways

The activation of apoptotic pathways is another critical aspect of this compound's biological activity. Studies have reported a significant increase in caspase-3/7 activity in response to this compound treatment. For example, in SH-SY5Y cells treated with this compound at concentrations of 20 µM, 50 µM, and 100 µM, caspase activity increased by approximately 36%, 56%, and 76%, respectively . This suggests that this compound may induce apoptosis through the intrinsic mitochondrial pathway.

Table 3: Caspase-3/7 Activity Induced by this compound

| Concentration (µM) | % Increase in Caspase Activity |

|---|---|

| Vehicle | Baseline |

| 20 | +36% |

| 50 | +56% |

| 100 | +76% |

Gene Expression Modulation

This compound also influences the expression of various genes associated with apoptosis and oxidative stress. In SH-SY5Y cells exposed to this compound at a concentration of 50 µM, the expression levels of pro-apoptotic genes such as Bax , Casp3 , APAF1 , and BNIP3 were significantly increased (2.15-fold to 2.62-fold), while anti-apoptotic gene Bcl2 expression showed a non-significant decrease . Additionally, antioxidant-related genes such as NRF2 , SOD , and GPx were downregulated following this compound treatment.

Case Studies

A recent study evaluated the effects of this compound on zebrafish embryos, revealing that exposure to low concentrations (0.02 μg/mL) led to significant alterations in mitochondrial function and increased expression of pro-apoptotic markers such as Casp9 and APAF1 . This highlights the potential developmental toxicity associated with this compound.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question on ipconazole’s biological effects using the PICOT framework?

- Methodological Answer : Apply the PICOT framework to structure your question:

- P (Population): Define the biological system (e.g., SH-SY5Y neuroblastoma cells, in vivo rodent models).

- I (Intervention): Specify this compound concentrations, exposure duration, and delivery methods (e.g., 20–50 μM in vitro studies ).

- C (Comparison): Use solvent controls (e.g., vehicle-treated groups) or compare with other triazole fungicides.

- O (Outcome): Quantify endpoints like oxidative stress markers (ROS), inflammatory cytokines (NFκB, TNFα, IL6), or apoptosis rates .

- T (Time): Define exposure periods (e.g., 24–72 hours for in vitro assays).

Example: "In SH-SY5Y cells (P), does 50 μM this compound (I) compared to vehicle (C) increase NFκB expression (O) after 24 hours (T)?" .

Q. What are key methodological considerations for assessing this compound’s acute toxicity in preclinical models?

- Methodological Answer :

- Use standardized OECD guidelines for acute toxicity tests (oral, dermal, inhalational).

- Prioritize dose ranges based on prior LD50 data (e.g., rat oral LD50 = 1338 mg/kg) .

- Include histopathology of high-dose target organs (e.g., liver, kidneys) and measure biomarkers like ALT/AST for hepatotoxicity.

- Validate findings with negative controls and reference compounds (e.g., ketoconazole for comparative hepatotoxicity) .

Advanced Research Questions

Q. How can conflicting data on this compound’s toxicity mechanisms be resolved?

- Methodological Answer :

- Systematic Review : Compile in vitro and in vivo studies to identify dose- or species-dependent discrepancies (e.g., ROS induction in neurons vs. negligible hepatotoxicity in rats ).

- Mechanistic Validation : Use CRISPR/Cas9 gene editing to silence suspected pathways (e.g., NFκB) and confirm causality in contradictory models.

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to quantify heterogeneity across studies, adjusting for variables like exposure duration or cell type .

Q. What experimental design optimizes dose-response studies for this compound’s proinflammatory effects?

- Methodological Answer :

- Dose Selection : Use log-scale concentrations (e.g., 1, 10, 50 μM) to capture thresholds for ROS activation (see Table 1).

- Time-Course Analysis : Sample at intervals (e.g., 6, 24, 48 hours) to distinguish acute vs. chronic effects.

- Multi-Omics Integration : Pair transcriptomic data (e.g., RNA-seq for TNFα/IL6) with proteomic validation (ELISA/Western blot) .

Table 1 : this compound-Induced Proinflammatory Markers in SH-SY5Y Cells

| Concentration (μM) | NFκB (Fold Change) | TNFα (Fold Change) | IL6 (Fold Change) |

|---|---|---|---|

| 0 (Control) | 1.0 | 1.0 | 1.0 |

| 20 | 3.5 | 2.5 | 2.5 |

| 50 | 4.5 | 3.0 | 3.0 |

Q. How do toxicokinetic properties of this compound influence experimental model selection?

- Methodological Answer :

- Consider species-specific absorption rates (e.g., >90% absorption in rats at 2 mg/kg vs. 71% at 100 mg/kg) .

- Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific accumulation (e.g., liver vs. brain).

- Prioritize in vitro models with metabolic competence (e.g., primary hepatocytes) to account for this compound’s hydroxylation and glucuronidation pathways .

Q. Data Analysis & Contradiction Management

Q. What statistical approaches address variability in this compound’s oxidative stress data?

- Methodological Answer :

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., dose-response studies).

- Use coefficient of variation (CV) analysis to identify outlier datasets.

- Employ sensitivity analysis to assess the impact of excluding high-variance replicates .

Q. How can researchers mitigate ethical and reproducibility challenges in this compound studies?

- Methodological Answer :

- Adhere to ARRIVE guidelines for in vivo research to ensure transparency.

- Pre-register hypotheses and methods on platforms like OSF to reduce publication bias.

- Share raw data (e.g., ROS quantification curves) via repositories like Figshare .

Q. Literature Review & Synthesis

Q. What strategies enhance rigor in synthesizing this compound’s toxicological literature?

- Methodological Answer :

- Use PRISMA frameworks for systematic reviews, filtering studies by relevance (e.g., in vitro vs. field trials).

- Cross-reference EFSA/APVMA regulatory reports for standardized toxicity criteria .

- Map knowledge gaps using tools like VOSviewer to visualize understudied endpoints (e.g., long-term neurotoxicity) .

Propriétés

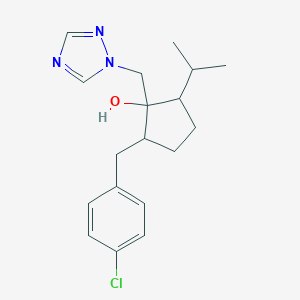

IUPAC Name |

2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYCMDBMOLSEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034674 | |

| Record name | Ipconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125225-28-7 | |

| Record name | Ipconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125225-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125225287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanol, 2-[(4-chlorophenyl)methyl]-5-(1-methylethyl)-1-(1H-1,2,4-triazol-1-ylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.